molecular formula C21H28N4O2 B2907267 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide CAS No. 1226447-84-2

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide

货号 B2907267
CAS 编号: 1226447-84-2
分子量: 368.481
InChI 键: SBNQHOQFBUUIAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide, commonly known as AZD5363, is a selective inhibitor of the protein kinase B (PKB) enzyme. It is a promising drug candidate for cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells.

作用机制

AZD5363 works by inhibiting the activity of the 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide enzyme, also known as the Akt enzyme. The 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide enzyme is involved in a variety of cellular processes, including cell growth, proliferation, and survival. In cancer cells, the 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide enzyme is often overactive, leading to uncontrolled cell growth and proliferation. By inhibiting the 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide enzyme, AZD5363 can slow down or stop the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZD5363 depend on the specific cell type and disease being studied. In cancer cells, AZD5363 has been shown to inhibit cell growth and induce cell death. In addition, AZD5363 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. In non-cancer cells, AZD5363 has been studied for its potential in the treatment of other diseases, such as diabetes and cardiovascular disease.

实验室实验的优点和局限性

One of the advantages of using AZD5363 in lab experiments is its selectivity for the 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide enzyme. This allows researchers to specifically target the 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide enzyme without affecting other cellular processes. In addition, AZD5363 has been extensively studied in preclinical models, making it a well-established tool for cancer research. One limitation of using AZD5363 in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.

未来方向

There are several future directions for the study of AZD5363. One area of research is the development of new formulations or delivery methods to improve the solubility and bioavailability of AZD5363. Another area of research is the identification of biomarkers that can predict the response to AZD5363 treatment. In addition, further studies are needed to determine the long-term safety and effectiveness of AZD5363 in humans. Finally, the potential for combination therapies involving AZD5363 and other cancer treatments should be explored.

合成方法

The synthesis of AZD5363 involves a series of chemical reactions that result in the formation of the final product. The synthesis of AZD5363 was first reported by AstraZeneca in 2010. The synthesis involves the reaction of 2-(azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid with 3,5-dimethylphenylamine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester to obtain the final product, AZD5363.

科学研究应用

AZD5363 has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth and proliferation of a variety of cancer cells, including breast, prostate, and ovarian cancer cells. AZD5363 has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. In addition to cancer treatment, AZD5363 has also been studied for its potential in the treatment of other diseases, such as diabetes and cardiovascular disease.

属性

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-15-10-16(2)12-18(11-15)23-19(26)14-27-20-13-17(3)22-21(24-20)25-8-6-4-5-7-9-25/h10-13H,4-9,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNQHOQFBUUIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。